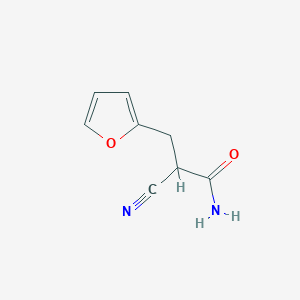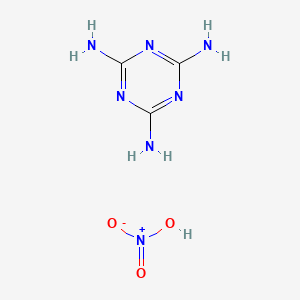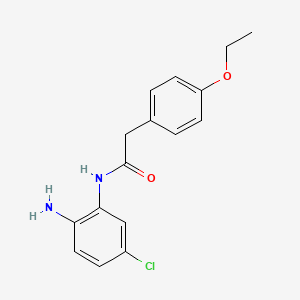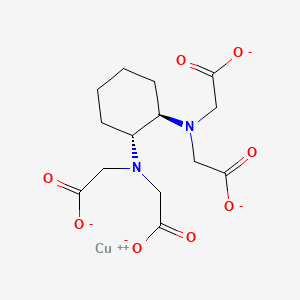
Bis(methyldithiocarbamato-S,S')zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methyldithiocarbamato-S,S’)zinc is a coordination complex of zinc with methyldithiocarbamate ligands. This compound is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C4H8N2S4Zn, and it is often used in the synthesis of materials and as a reagent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methyldithiocarbamato-S,S’)zinc typically involves the reaction of zinc salts with methyldithiocarbamate ligands. One common method is to react zinc sulfate with sodium methyldithiocarbamate in an aqueous solution. The reaction is carried out under controlled conditions, such as maintaining a specific pH and temperature, to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of Bis(methyldithiocarbamato-S,S’)zinc may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(methyldithiocarbamato-S,S’)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can also be reduced under specific conditions to yield other zinc complexes.
Substitution: The methyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes .
Scientific Research Applications
Bis(methyldithiocarbamato-S,S’)zinc has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research has explored its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Bis(methyldithiocarbamato-S,S’)zinc involves its interaction with molecular targets through its methyldithiocarbamate ligands. These ligands can coordinate with metal ions and other molecules, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with different substrates, thereby altering their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
Zinc bis(dimethyldithiocarbamate):
Zinc bis(diethyldithiocarbamate): Used in similar applications as Bis(methyldithiocarbamato-S,S’)zinc, with slight variations in its chemical properties.
Uniqueness
Bis(methyldithiocarbamato-S,S’)zinc is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with a variety of substrates makes it valuable in diverse applications, from material science to biological research .
Properties
CAS No. |
18984-32-2 |
|---|---|
Molecular Formula |
C4H8N2S4Zn |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
zinc;N-methylcarbamodithioate |
InChI |
InChI=1S/2C2H5NS2.Zn/c2*1-3-2(4)5;/h2*1H3,(H2,3,4,5);/q;;+2/p-2 |
InChI Key |
HZFSIJCQPSIJHB-UHFFFAOYSA-L |
Canonical SMILES |
CNC(=S)[S-].CNC(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)

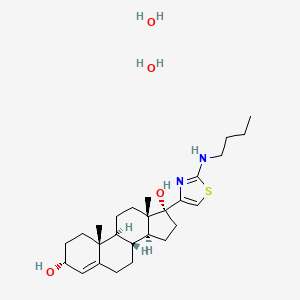
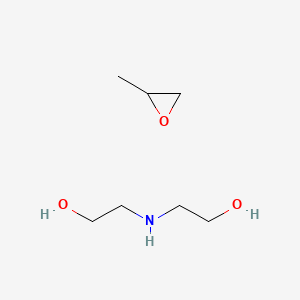
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)




